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Compound of Interest

Compound Name: 2-Ethynylphenol

Cat. No.: B1266645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the aromatic compound 2-ethynylphenol (CAS No: 5101-44-0). The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for these analytical techniques. This information is

crucial for the identification, characterization, and quality control of 2-ethynylphenol in
research and development settings.

Spectroscopic Data Summary
The empirical formula for 2-ethynylphenol is C₈H₆O, with a molecular weight of 118.13 g/mol .

[1][2] The spectroscopic data presented below provides a detailed fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR) Data (Predicted)

While a publicly available experimental spectrum with detailed assignments for 2-
ethynylphenol is not readily available, a predicted ¹H NMR spectrum can be inferred based on

the analysis of similar phenolic compounds. The aromatic protons are expected to appear in

the range of δ 6.8-7.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The
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phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which is

highly dependent on solvent and concentration, generally in the range of δ 4-8 ppm. The

acetylenic proton is expected to be a sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. A 13C NMR spectrum for 2-ethynylphenol is available through public databases.[1]

For comparison, the experimental ¹³C NMR data for the closely related compound, 2-

(phenylethynyl)phenol, shows distinct peaks for the aromatic and acetylenic carbons.[3]

Assignment Predicted Chemical Shift (ppm)

C-OH 155-160

C-C≡CH 110-115

Aromatic CH 115-135

C≡CH 80-85

C≡CH 75-80

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. The IR spectrum is a characteristic fingerprint of a

molecule and is used to identify functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300 (broad) O-H stretch Phenolic hydroxyl

~3300 (sharp) ≡C-H stretch Terminal alkyne

3100-3000 C-H stretch Aromatic

~2100 C≡C stretch Alkyne

1600-1450 C=C stretch Aromatic ring

~1200 C-O stretch Phenol

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound. A Gas Chromatography-Mass Spectrometry (GC-MS)

profile for 2-ethynylphenol is available.[1] The mass spectrum would be expected to show a

molecular ion peak (M⁺) at m/z = 118. Common fragmentation pathways for phenols include

the loss of CO and the fragmentation of the substituent group.

m/z Proposed Fragment

118 [C₈H₆O]⁺ (Molecular Ion)

90 [M - CO]⁺

89 [M - CHO]⁺

Experimental Protocols
The following sections outline the generalized experimental protocols for obtaining the

spectroscopic data for 2-ethynylphenol.

NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of phenolic compounds is as follows:
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Sample Preparation Data Acquisition Data Processing

Dissolve ~5-10 mg of 2-ethynylphenol in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube. Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Apply Fourier transform to the raw data. Phase correct the spectra. Calibrate the chemical shifts relative to TMS. Integrate the signals in the ¹H spectrum and pick peaks in both spectra.

Click to download full resolution via product page

NMR Experimental Workflow

IR Spectroscopy Protocol
The following outlines a typical procedure for obtaining an FT-IR spectrum of a liquid sample

like 2-ethynylphenol.

Sample Preparation Data Acquisition Data Processing

Place a drop of neat 2-ethynylphenol liquid onto the center of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film. Place the salt plates in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment. Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Perform background subtraction. Identify and label the major absorption peaks.

Click to download full resolution via product page

FT-IR Experimental Workflow

Mass Spectrometry Protocol
A general protocol for the analysis of 2-ethynylphenol by GC-MS is described below.

Sample Preparation Data Acquisition (GC-MS) Data Analysis

Prepare a dilute solution of 2-ethynylphenol in a volatile organic solvent (e.g., dichloromethane or methanol). Transfer the solution to a GC vial. Inject the sample into the gas chromatograph. Separate the components on a suitable capillary column. Introduce the eluent into the mass spectrometer. Acquire mass spectra using electron ionization (EI) over a specific mass range (e.g., m/z 40-300). Identify the peak corresponding to 2-ethynylphenol in the total ion chromatogram. Extract the mass spectrum for that peak. Identify the molecular ion and major fragment ions.

Click to download full resolution via product page
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GC-MS Experimental Workflow

This technical guide provides a foundational understanding of the spectroscopic properties of

2-ethynylphenol. For more detailed and specific data, it is recommended to consult the

primary literature and spectral databases. The provided protocols offer a starting point for the

in-house analysis and characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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